(3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
(3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H13N5O3 and its molecular weight is 299.29. The purity is usually 95%.
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Scientific Research Applications
Photochemical Synthesis
The photochemical reaction of 1,3,4-oxadiazoles with furan, a process related to the structural components of the compound , has been studied for creating novel cycloadducts. This includes the formation of tetrahydrofuro[2.3-b]azetidino[2.1-b]-1,3,4-oxadiazole under specific conditions, showcasing the potential of such chemical entities in synthesizing complex heterocyclic compounds through photochemical pathways (Tsuge, Oe, & Tashiro, 1973).
Antimicrobial and Anti-inflammatory Applications
A novel series of pyrazoline derivatives, including those with structural similarities to the queried compound, have shown significant anti-inflammatory and antibacterial properties. This highlights their potential in developing new therapeutic agents. Among these derivatives, specific compounds demonstrated high anti-inflammatory activity in vivo, as well as potent antibacterial activity against various strains, further underscoring the medicinal chemistry applications of such molecules (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Analgesic Activity
The synthesis and modification of furan-2-carbohydrazides into methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates through decyclization reactions have been explored for their analgesic properties. This work illustrates the potential of furan and pyrazole derivatives in developing new pain management solutions, providing a foundation for further exploration of compounds like the one inquired about for similar applications (Igidov, Gorbunova, Turyshev, Shipilovskikh, Kozlov, Rogova, Makhmudov, Silaichev, & Igidov, 2022).
Molecular Docking and Antibacterial Studies
Research into pyrazole derivatives, including molecular docking and antibacterial activity assessments, has demonstrated the significance of these compounds in addressing microbial resistance. The structural components and reactivity of such molecules suggest their utility in designing new antibacterial agents, with specific studies highlighting their efficacy against both Gram-positive and Gram-negative bacteria (Khumar, Ezhilarasi, & Prabha, 2018).
Properties
IUPAC Name |
[5-(furan-2-yl)-1H-pyrazol-3-yl]-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-8-15-13(22-18-8)9-6-19(7-9)14(20)11-5-10(16-17-11)12-3-2-4-21-12/h2-5,9H,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMDQHKPFCQSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=NNC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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